1-(2,3-Difluorophenyl)ethane-1,2-diol
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Overview
Description
1-(2,3-Difluorophenyl)ethane-1,2-diol, with the chemical formula C₈H₈F₂O₂, is a compound containing two hydroxyl groups attached to an ethane backbone. Its molecular weight is 174.14 g/mol. Although specific applications and research on this compound are limited, it has garnered interest due to its unique structure and potential properties .
Preparation Methods
Synthetic Routes:
1-(2,3-Difluorophenyl)ethane-1,2-diol can be synthesized through various methods. One common approach involves the reaction of 2,3-difluorobenzaldehyde with ethylene glycol under acidic conditions. The reaction proceeds via nucleophilic addition of ethylene glycol to the aldehyde, followed by dehydration to form the diol.
Industrial Production:
Industrial-scale production methods for this compound are not extensively documented. laboratory-scale synthesis provides a starting point for further optimization and scale-up.
Chemical Reactions Analysis
1-(2,3-Difluorophenyl)ethane-1,2-diol can participate in several chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially yielding a carboxylic acid derivative.
Reduction: Reduction of the carbonyl group could lead to the corresponding alcohol.
Substitution: The fluorine atoms may be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and Lewis acids (e.g., aluminum chloride).
Scientific Research Applications
Medicinal Chemistry: Exploration of its pharmacological properties, such as antibacterial or antiviral activity.
Materials Science: Investigation into its use as a building block for novel materials.
Catalysis: Evaluation of its catalytic properties.
Mechanism of Action
The exact mechanism by which 1-(2,3-Difluorophenyl)ethane-1,2-diol exerts its effects remains unclear. Further studies are needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While direct analogs of this compound are scarce, it shares similarities with other diols and fluorinated compounds. Its unique combination of fluorine substitution and diol functionality sets it apart from related molecules.
Properties
Molecular Formula |
C8H8F2O2 |
---|---|
Molecular Weight |
174.14 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H8F2O2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,11-12H,4H2 |
InChI Key |
ABZDFGOPOWOSCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CO)O |
Origin of Product |
United States |
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